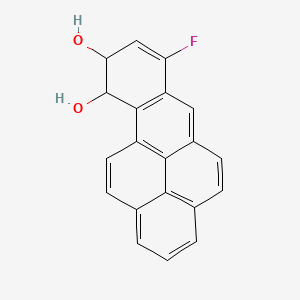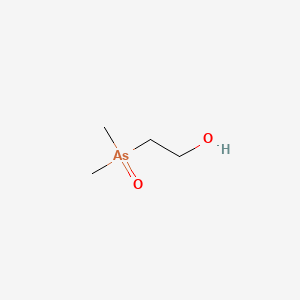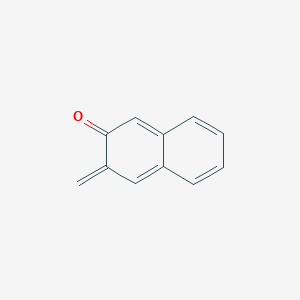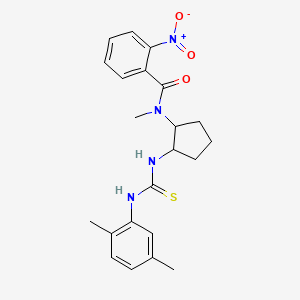
N-(2-((((2,5-Dimethylphenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its unique structure, which includes a nitrobenzamide core, a cyclopentyl ring, and a thioxomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((((2,5-Dimethylphenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-2-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Nitrobenzamide Core: The synthesis begins with the nitration of a benzamide derivative to introduce the nitro group.
Introduction of the Cyclopentyl Ring: The cyclopentyl ring is introduced through a cyclization reaction, often involving a cyclopentanone derivative.
Attachment of the Thioxomethyl Group: The thioxomethyl group is introduced via a thiourea derivative, which reacts with the intermediate compound to form the desired product.
Final Coupling: The final step involves coupling the intermediate with 2,5-dimethylphenylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure scalability and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((((2,5-Dimethylphenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(2-((((2,5-Dimethylphenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-2-nitrobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential as a pharmaceutical intermediate for developing new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(2-((((2,5-Dimethylphenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-2-nitrobenzamide involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the nitro group may participate in redox reactions, while the thioxomethyl group can form covalent bonds with target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- **N-(2-(2,5-Dimethylphenyl)amino)cyclopentyl)-N-methyl-2-nitrobenzamide
- **N-(2-((2,5-Dimethylphenyl)amino)thioxomethyl)cyclopentyl)-N-methyl-2-nitrobenzamide
Uniqueness
N-(2-((((2,5-Dimethylphenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-2-nitrobenzamide is unique due to the presence of both the thioxomethyl and nitrobenzamide groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
Propiedades
Número CAS |
77051-83-3 |
|---|---|
Fórmula molecular |
C22H26N4O3S |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
N-[2-[(2,5-dimethylphenyl)carbamothioylamino]cyclopentyl]-N-methyl-2-nitrobenzamide |
InChI |
InChI=1S/C22H26N4O3S/c1-14-11-12-15(2)18(13-14)24-22(30)23-17-8-6-10-20(17)25(3)21(27)16-7-4-5-9-19(16)26(28)29/h4-5,7,9,11-13,17,20H,6,8,10H2,1-3H3,(H2,23,24,30) |
Clave InChI |
UNAYBYGANCBBKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=S)NC2CCCC2N(C)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


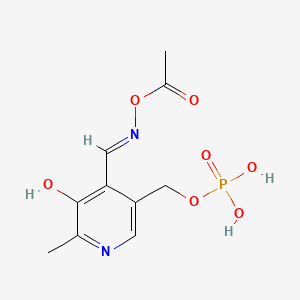
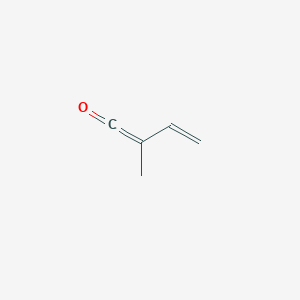
![3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one](/img/structure/B14430652.png)

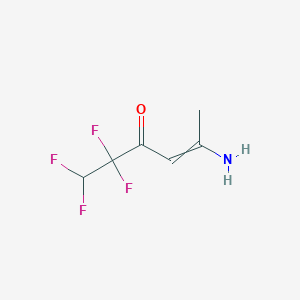
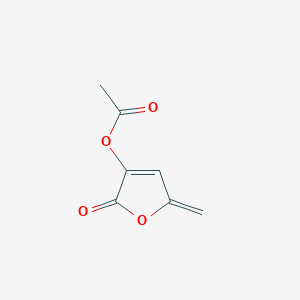

![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride](/img/structure/B14430683.png)



